molecular formula C7H10BrNOS B13555317 3-Amino-3-(5-bromothiophen-2-yl)propan-1-ol

3-Amino-3-(5-bromothiophen-2-yl)propan-1-ol

Cat. No.: B13555317
M. Wt: 236.13 g/mol
InChI Key: GDSOEUIXPDXBKX-UHFFFAOYSA-N
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Description

3-Amino-3-(5-bromothiophen-2-yl)propan-1-ol is an organic compound with the molecular formula C7H10BrNOS. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-bromothiophen-2-yl)propan-1-ol typically involves the bromination of thiophene followed by the introduction of an amino group and a hydroxyl group. One common method involves the reaction of 5-bromothiophene-2-carbaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-bromothiophen-2-yl)propan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while substitution of the bromine atom with an amine would yield an amino derivative .

Scientific Research Applications

3-Amino-3-(5-bromothiophen-2-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-bromothiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol
  • 3-(2-Bromo-phenyl)-propan-1-ol
  • 2-Amino-3-(1H-indol-3-yl)-propan-1-ol

Uniqueness

3-Amino-3-(5-bromothiophen-2-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the same carbon atom, along with a brominated thiophene ring. This combination of functional groups and the thiophene ring structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C7H10BrNOS

Molecular Weight

236.13 g/mol

IUPAC Name

3-amino-3-(5-bromothiophen-2-yl)propan-1-ol

InChI

InChI=1S/C7H10BrNOS/c8-7-2-1-6(11-7)5(9)3-4-10/h1-2,5,10H,3-4,9H2

InChI Key

GDSOEUIXPDXBKX-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C(CCO)N

Origin of Product

United States

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